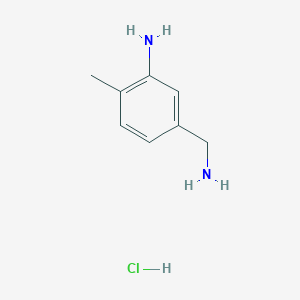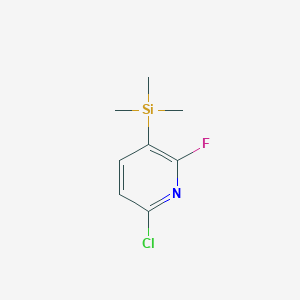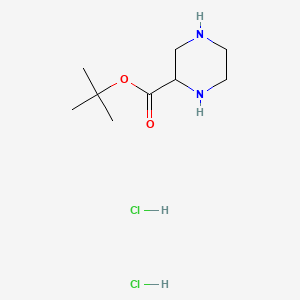
Tert-butyl piperazine-2-carboxylate dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl piperazine-2-carboxylate dihydrochloride is a chemical compound that belongs to the piperazine family. Piperazines are heterocyclic organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and bioactive molecules due to its versatile chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl piperazine-2-carboxylate dihydrochloride typically involves the protection of piperazine with a tert-butyl group. One common method is the reaction of piperazine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions. The process includes the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified through crystallization or other separation techniques .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl piperazine-2-carboxylate dihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the tert-butyl group can be replaced by other functional groups.
Oxidation and Reduction: The piperazine ring can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and bases such as sodium hydride or potassium carbonate.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted piperazines, while oxidation and reduction can lead to different oxidation states of the piperazine ring .
Scientific Research Applications
Tert-butyl piperazine-2-carboxylate dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is employed in the study of biological pathways and as a precursor in the synthesis of biologically active compounds.
Medicine: It serves as an intermediate in the production of pharmaceuticals, including drugs that target neurological and psychiatric disorders.
Industry: The compound is used in the manufacture of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of tert-butyl piperazine-2-carboxylate dihydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
Similar Compounds
1-Boc-piperazine: Similar in structure, used in organic synthesis and pharmaceutical applications.
tert-Butyl 4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate: Used as a linker in targeted protein degradation.
Uniqueness
Tert-butyl piperazine-2-carboxylate dihydrochloride is unique due to its specific tert-butyl protection, which provides stability and reactivity in various chemical reactions. This makes it a valuable intermediate in the synthesis of complex molecules and pharmaceuticals .
Properties
Molecular Formula |
C9H20Cl2N2O2 |
|---|---|
Molecular Weight |
259.17 g/mol |
IUPAC Name |
tert-butyl piperazine-2-carboxylate;dihydrochloride |
InChI |
InChI=1S/C9H18N2O2.2ClH/c1-9(2,3)13-8(12)7-6-10-4-5-11-7;;/h7,10-11H,4-6H2,1-3H3;2*1H |
InChI Key |
NGMANEMWSRBORM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1CNCCN1.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


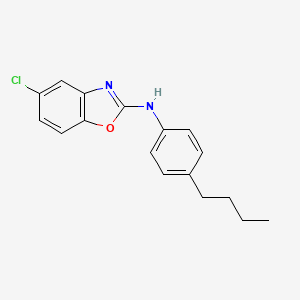
![3-{[(3-amino-4-chlorophenyl)methyl]sulfanyl}-4-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B13511394.png)
![Butyl 2-[2-(1-butoxy-1-oxopropan-2-yl)-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenoxy]propanoate](/img/structure/B13511398.png)
![3,3-Difluoro-1-oxa-6-azaspiro[3.3]heptane](/img/structure/B13511411.png)
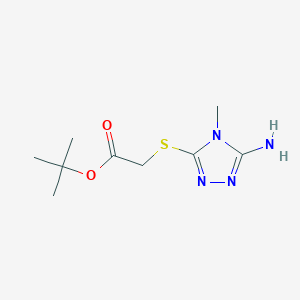
![[3-Ethyl-5-(trifluoromethyl)phenyl]methanol](/img/structure/B13511416.png)
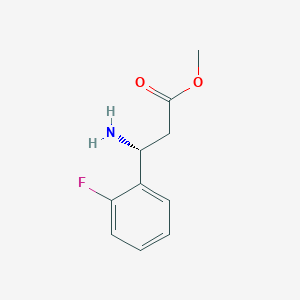
![3-[4-(Aminomethyl)-4-phenylpiperidine-1-carbonyl]-1,3-dimethylpyrrolidin-2-one hydrochloride](/img/structure/B13511425.png)
![Methyl 1,1-dioxo-1lambda6-thia-7-azaspiro[3.5]nonane-2-carboxylate;hydrochloride](/img/structure/B13511432.png)
![3-{[(Tert-butoxy)carbonyl]amino}-3-methyl-2-phenylbutanoic acid](/img/structure/B13511436.png)
![N-[2-amino-1-(naphthalen-2-yl)ethyl]-5,6-dimethyl-2,3-dihydro-1-benzofuran-3-carboxamide hydrochloride](/img/structure/B13511450.png)
![rac-tert-butyl N-{2-[(2R,4R)-2-(trifluoromethyl)piperidin-4-yl]ethyl}carbamate, cis](/img/structure/B13511455.png)
